molecular formula C11H16N2 B12113192 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-

1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-

Cat. No.: B12113192
M. Wt: 176.26 g/mol
InChI Key: QRAUFFKHTOMHCX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.2581 g/mol . This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological activities. Benzodiazepines are widely studied for their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones or aldehydes, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the benzodiazepine ring .

Scientific Research Applications

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C11H16N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-6,8-9,12-13H,7H2,1-2H3

InChI Key

QRAUFFKHTOMHCX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=CC=CC=C2N1)C

Origin of Product

United States

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